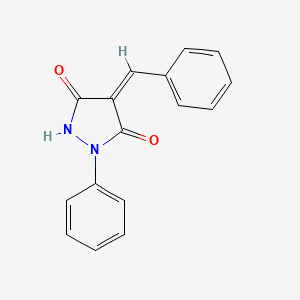

4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione

Description

4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione is a heterocyclic compound belonging to the pyrazolidine family. This compound is characterized by a pyrazolidine-3,5-dione core with a benzylidene and a phenyl group attached. It has garnered significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No. |

15083-26-8 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

(4Z)-4-benzylidene-1-phenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C16H12N2O2/c19-15-14(11-12-7-3-1-4-8-12)16(20)18(17-15)13-9-5-2-6-10-13/h1-11H,(H,17,19)/b14-11- |

InChI Key |

PKTTZLOKYWXRQV-KAMYIIQDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |

solubility |

20.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione typically involves the reaction of diethyl malonate with phenyl hydrazine to form the pyrazolidine-3,5-dione nucleus. This intermediate is then derivatized at the fourth position by reacting with aromatic aldehydes to yield 4-benzylidene-pyrazolidine-3,5-diones . The reaction conditions often include the use of solvents like ethanol and catalysts such as Mg(II) acetylacetonate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxiranes when epoxidized.

Reduction: Reduction of 4-benzylidene derivatives results in the corresponding benzyl derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include peracids or hydrogen peroxide.

Reduction: Sodium borohydride in methanol is frequently used.

Substitution: Aromatic aldehydes and various halogenating agents are employed.

Major Products:

Oxidation: Formation of oxiranes.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of chloro or nitrooxy derivatives.

Scientific Research Applications

4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Exhibits significant antimicrobial activity against bacteria and fungi.

Medicine: Shows potential as an anticancer agent, particularly against breast cancer cell lines.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione involves its interaction with various molecular targets. It is known to inhibit enzymes such as cyclooxygenase (COX), leading to its anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Phenylbutazone: An anti-inflammatory drug with a similar pyrazolidine-3,5-dione core.

Oxyphenbutazone: Another anti-inflammatory agent with structural similarities.

Sulfinpyrazone: A uricosuric agent used in the treatment of gout.

Uniqueness: 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione stands out due to its broad spectrum of biological activities and its potential as a lead compound in drug development .

Biological Activity

4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione is a synthetic compound that belongs to the pyrazolidine class, known for its diverse biological activities. Recent studies have highlighted its potential in various therapeutic areas, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a pyrazolidine core with benzylidene and phenyl substituents. This structural configuration is believed to contribute to its biological properties by enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Key mechanisms include:

- Inhibition of Cancer Cell Proliferation : The compound has shown significant anti-cancer activity against various cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Antimicrobial Activity : It exhibits effective antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell membranes.

Anticancer Activity

Recent studies have demonstrated the anticancer effects of this compound against several human cancer cell lines. The following table summarizes the IC50 values observed in vitro:

These results indicate that the compound is particularly potent against cervical (HeLa) and breast (MCF-7) cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for its antimicrobial effects against various pathogens. The following table presents the minimum inhibitory concentrations (MIC) against selected bacteria and fungi:

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Klebsiella pneumoniae | 30 | |

| Candida albicans | 20 |

These findings suggest that this compound has promising potential as an antimicrobial agent.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- In Vitro Studies : A study conducted on various cancer cell lines showed that treatment with this compound led to a significant decrease in cell viability, particularly in HeLa cells, indicating strong anticancer potential .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus and found that the compound effectively inhibited growth at low concentrations, supporting its potential use in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Benzylidene-1-phenyl-pyrazolidine-3,5-dione with high purity?

- Answer : Synthesis typically involves condensation reactions between pyrazolidine-3,5-dione derivatives and benzaldehyde analogs. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) using factorial design to minimize side products . For purification, employ column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) and validate purity via HPLC (>98%) or melting point analysis. Refer to analogous compounds (e.g., 1-benzyl-2-methylpyrazolidine-3,5-dione) for procedural guidance .

Q. How should researchers address discrepancies in spectroscopic characterization data (e.g., NMR, IR) for this compound?

- Answer : Contradictions may arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d6) to stabilize the keto-enol equilibrium. Cross-validate with XRD for solid-state structure confirmation . For ambiguous peaks, compare with computational NMR predictions (DFT calculations) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Avoid exposure to UV light, as conjugated systems may undergo photochemical reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Answer : Use density functional theory (DFT) to model electronic properties (HOMO/LUMO energies) and identify reactive sites. For biological applications, perform molecular docking with target proteins (e.g., cyclooxygenase enzymes) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What experimental strategies resolve contradictions in kinetic data for reactions involving this compound?

- Answer : Employ stopped-flow spectroscopy or microcalorimetry to capture transient intermediates. Use multivariate analysis (e.g., PCA) to disentangle overlapping kinetic pathways. For conflicting rate constants, verify via isotopic labeling (²H/¹³C) to trace mechanistic steps .

Q. How can researchers optimize solvent systems and catalysts for enantioselective modifications of the pyrazolidine-dione core?

- Answer : Screen chiral catalysts (e.g., organocatalysts or metal-ligand complexes) using high-throughput experimentation (HTE). Apply response surface methodology (RSM) to balance enantiomeric excess (ee) and yield. Reference analogous systems (e.g., 3,5-dinitrophenyl ketones) for solvent-catalyst compatibility .

Q. What are the ecological implications of lab-scale waste containing this compound?

- Answer : Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity) to assess environmental risk. For disposal, neutralize acidic/basic byproducts and use activated carbon filtration before incineration. Follow OECD guidelines for biodegradability testing .

Methodological Notes

- Data Validation : Cross-reference experimental results with PubChem or Agfa-Labs databases for analogous compounds (e.g., 4-Methyl-1-phenyl-pyrazolidine-3,5-dione) to identify trends in reactivity or spectral data .

- Contradiction Management : Apply triangulation by combining computational, spectroscopic, and crystallographic data to resolve ambiguities .

- Ethical Compliance : Adhere to CRDC guidelines for chemical engineering research (e.g., RDF2050112 for reactor design) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.